molecular formula C6H5BrClNO B8255114 4-bromo-6-chloro-1-methylpyridin-2(1H)-one

4-bromo-6-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B8255114
M. Wt: 222.47 g/mol
InChI Key: MXSNWDSLQFPZRL-UHFFFAOYSA-N
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Description

4-bromo-6-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. One possible route is:

    Starting Material: 2-pyridone

    Halogenation: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.

    Methylation: Introduction of the methyl group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and methylation processes, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Pyridines: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Scientific Research Applications

4-bromo-6-chloro-1-methylpyridin-2(1H)-one can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chloropyridine
  • 6-chloro-1-methylpyridin-2(1H)-one
  • 4-bromo-1-methylpyridin-2(1H)-one

Uniqueness

The combination of bromine, chlorine, and a methyl group on the pyridine ring makes 4-bromo-6-chloro-1-methylpyridin-2(1H)-one unique

Properties

IUPAC Name

4-bromo-6-chloro-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-5(8)2-4(7)3-6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSNWDSLQFPZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=CC1=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-chloropyridin-2-ol (1.0 equiv.) in DMF (0.16 M) was added potassium carbonate (2.0 equiv.) and iodomethane (1.2 equiv.) at room temperature. The solution was stirred for 2 hours, then partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate two more times, the organic phase was washed with brine, dried with sodium sulfate, filtered and concentrated. The crude material was purified via silica gel column chromatography eluting with ethyl acetate and heptanes (0-50% ethyl acetate). The pure fractions were concentrated to yield 4-bromo-6-chloro-1-methylpyridin-2(1H)-one in 38% yield. LCMS (m/z) (M+H)=221.9/223.9, Rt=0.64 min.
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